(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate
Overview
Description
“(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is a chemical compound with the CAS Number: 142253-57-4 . Its IUPAC name is tert-butyl 3-{[(methylsulfonyl)oxy]methyl}-1-azetidinecarboxylate . The compound has a molecular weight of 265.33 g/mol .
Molecular Structure Analysis
The compound has a linear formula of C10H19NO5S . The InChI code is 1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 . The canonical SMILES representation is CC©©OC(=O)N1CC(C1)COS(=O)(=O)C .Chemical Reactions Analysis
The compound is useful as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or liquid or lump . It should be stored sealed in dry at 2-8°C .Scientific Research Applications
- Application Summary : “(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is widely used as an intermediate in organic synthesis . It can generate various functional compounds by substitution reaction, condensation reaction, and amination reaction .
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reactants and conditions used. One important outcome is the synthesis of various functional compounds .
- Application Summary : This compound is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation as well as chemical conjugates .
- Results or Outcomes : The use of this compound in PROTAC development can lead to the creation of effective protein degraders. These degraders can be used to selectively degrade disease-causing proteins, providing a potential therapeutic strategy for various diseases .
Scientific Field: Organic Synthesis
Scientific Field: Drug Development
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The compound is used as a precursor to the synthesis of azaspiro[3.4]octanes . It is also used in the development of PROTACs for targeted protein degradation . The compound’s rigid linker can impact the 3D orientation of the degrader and thus ternary complex formation, which could be an area of future exploration .
properties
IUPAC Name |
tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVGVJPTGKRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620816 | |
Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate | |
CAS RN |
142253-57-4 | |
Record name | tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142253-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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